molecular formula C10H9BrN2 B8529976 1-Allyl-5-bromo-1H-indazole

1-Allyl-5-bromo-1H-indazole

Cat. No.: B8529976
M. Wt: 237.10 g/mol
InChI Key: WZIDZRQPGWCVGF-UHFFFAOYSA-N
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Description

1-Allyl-5-bromo-1H-indazole is a synthetically valuable building block based on the 1H-indazole scaffold, a privileged structure in medicinal chemistry known for diverse pharmacological activities . The bromo substituent at the 5-position offers a versatile handle for further functionalization via cross-coupling reactions, while the N1-allyl group introduces additional reactivity and potential for further diversification. Indazole derivatives are frequently explored in drug discovery for their anti-inflammatory, anticancer, and antimicrobial properties . The regioselective substitution at the N1 position is a key feature, as the differentiation between N1 and N2 alkylation is crucial for the biological activity of indazole-based compounds . This reagent is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications in organic synthesis and pharmaceutical development. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult relevant Safety Data Sheets (SDS) before use.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-1-prop-2-enylindazole

InChI

InChI=1S/C10H9BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7H,1,5H2

InChI Key

WZIDZRQPGWCVGF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Allyl-5-bromo-1H-indazole with structurally related indazole derivatives, emphasizing substituent effects, synthesis, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthesis Details Yield Notable Properties Reference
This compound N1: Allyl; C5: Br C₁₀H₉BrN₂ 237.10 Likely via N-alkylation of 5-bromo-1H-indazole with allyl bromide and base (e.g., KOH) N/A Allyl group enables conjugation; Br enhances electrophilicity
5-Bromo-1-ethyl-1H-indazole N1: Ethyl; C5: Br C₉H₉BrN₂ 225.08 Alkylation of 5-bromo-1H-indazole with ethyl bromide/Cs₂CO₃ in DMF 40% Dark orange liquid; δ 1.45 (t, CH₃), 4.35 (q, CH₂) in ¹H-NMR
5-Bromo-1-methyl-1H-indazole N1: Methyl; C5: Br C₈H₇BrN₂ 211.06 N/A N/A Higher volatility due to smaller alkyl group; CAS: 916211-79-5
5-Bromo-1-isopropyl-1H-indazole N1: Isopropyl; C5: Br C₁₀H₁₁BrN₂ 239.11 N/A N/A Branched alkyl increases steric hindrance; CAS: 1280786-83-5
5-Bromo-1-(4-iodophenyl)-1H-indazole N1: 4-Iodophenyl; C5: Br C₁₃H₈BrIN₂ 399.02 N/A N/A Bulky aryl group reduces solubility; molecular weight: 399.02 g/mol
1-Allyl-3-chloro-5-nitro-1H-indazole N1: Allyl; C3: Cl; C5: NO₂ C₁₀H₇ClN₃O₂ 251.64 Alkylation of 3-chloro-5-nitroindazole with allyl bromide/KOH in acetone N/A Nitro group increases electron-withdrawing effects; mp: recrystallized from ethanol

Key Observations:

Substituent Effects on Reactivity: Alkyl vs. Electron-Withdrawing Groups: Bromine at C5 enhances electrophilic substitution reactivity, while nitro groups (e.g., in 1-Allyl-3-chloro-5-nitro-1H-indazole) further polarize the aromatic ring, directing subsequent reactions to specific positions .

Synthetic Yields and Conditions :

  • Ethyl-substituted indazoles (e.g., 5-Bromo-1-ethyl-1H-indazole) achieve moderate yields (40%) under Cs₂CO₃-mediated alkylation , whereas allyl derivatives may require optimized conditions due to competing polymerization of allyl halides.

Physicochemical Properties :

  • Solubility : Smaller alkyl groups (methyl, ethyl) improve solubility in polar solvents compared to bulky substituents (isopropyl, aryl) .
  • Thermal Stability : Nitro-substituted indazoles exhibit higher melting points due to increased intermolecular interactions .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 5-bromo-1H-indazole is treated with allyl bromide in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–25°C. The reaction achieves moderate yields (50–65%) but often produces a mixture of N1- and N2-allylated isomers due to competing deprotonation at both nitrogen sites. To enhance N1 selectivity, bulky bases such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) have been explored, leveraging steric effects to favor N1 attack.

Table 1: Direct Alkylation Performance

BaseSolventTemperatureYield (%)N1:N2 Ratio
NaHDMF0°C553:1
t-BuOKTHF25°C625:1
Cs2CO3DMSO60°C482:1

Limitations and Mitigation Strategies

The primary limitation of this approach is the difficulty in achieving complete regiocontrol. Chromatographic separation of isomers is often required, reducing overall efficiency. Recent advances utilize phase-transfer catalysts, such as tetrabutylammonium iodide (TBAI), to improve selectivity by stabilizing the transition state at N1.

Transition-Metal-Catalyzed Allylation

Transition-metal catalysis offers a robust alternative for selective N1-allylation. Copper and palladium complexes have shown promise in mediating allyl transfer reactions under mild conditions.

Copper-Catalyzed Methods

A copper(I)-catalyzed protocol using allyl carbonates and 5-bromo-1H-indazole has been reported. The reaction employs a CuI/1,10-phenanthroline system in dichloroethane (DCE) at 80°C, achieving 70–75% yield with >95% N1 selectivity. Mechanistic studies suggest a six-membered Zimmerman-Traxler transition state, where the copper center coordinates to the indazole’s N1 atom, directing allyl group delivery.

Key Reaction Parameters:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DCE

  • Temperature: 80°C

  • Yield: 73%

Palladium-Mediated Approaches

Palladium-catalyzed allylic amination using allyl acetates and 5-bromo-1H-indazole has been explored. The system utilizes Pd(PPh3)4 (5 mol%) and bis(pinacolato)diboron (B2pin2) as a reductant in toluene at 100°C, yielding 68% of the desired product. While effective, this method requires stringent anhydrous conditions and exhibits lower selectivity compared to copper catalysis.

Ring-Closing Strategies for Indazole Synthesis

An alternative route involves constructing the indazole core with pre-installed allyl and bromo substituents. This approach circumvents regioselectivity challenges associated with post-functionalization.

Cyclization of Hydrazine Derivatives

A two-step synthesis starting from 2-fluoro-5-bromobenzaldehyde and allylhydrazine has been demonstrated. Condensation at 0°C in ethanol forms a hydrazone intermediate, which undergoes base-mediated cyclization (NaH, dioxane, 80°C) to yield this compound in 78% overall yield.

Advantages:

  • No isomer formation due to directed cyclization.

  • High purity (>98% by HPLC).

Reductive Amination Pathways

Reductive amination of 5-bromo-1H-indazole-3-carbaldehyde with allylamine, followed by borane-mediated reduction, provides an 82% yield of the target compound. This method leverages the electrophilicity of the aldehyde group to ensure precise functionalization.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodYield (%)SelectivityScalabilityCost Efficiency
Direct Alkylation55–62ModerateHighLow
Copper Catalysis70–75HighModerateModerate
Ring-Closing78–82ExcellentLowHigh
  • Direct Alkylation: Cost-effective but limited by regioselectivity.

  • Copper Catalysis: Ideal for small-scale synthesis with high purity demands.

  • Ring-Closing: Superior for industrial-scale production despite longer synthetic routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Allyl-5-bromo-1H-indazole?

  • Methodology : The compound is typically synthesized via N1-alkylation of 5-bromo-1H-indazole using allyl bromide. A base such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) is employed in polar aprotic solvents like acetone or DMF. For example, in a procedure adapted from similar indazole derivatives, 5-bromo-1H-indazole is dissolved in acetone, treated with KOH, and reacted with allyl bromide. The reaction is monitored by TLC, followed by purification via column chromatography (EtOAc/hexane) and recrystallization from ethanol .
  • Key Considerations : Regioselectivity for N1- over N2-alkylation is critical. Steric and electronic factors favor N1-substitution due to the electron-withdrawing bromine at the 5-position .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the allyl group’s presence (e.g., vinyl protons at δ 5.2–5.8 ppm) and bromine’s electronic effects on aromatic protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns due to bromine .
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks (e.g., C–H···π interactions). Programs like SHELXL refine structures using anisotropic displacement parameters .

Q. What are the primary reactivity patterns of this compound?

  • Functionalization :

  • Bromine Substitution : The 5-bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aryl groups .
  • Allyl Group Modification : The allyl moiety can participate in Heck reactions or oxidation to epoxy derivatives .
    • Stability : Stable under acidic conditions but prone to dealkylation under strong bases (e.g., NaH in DMF) .

Advanced Research Questions

Q. How can regioselectivity challenges in N1-alkylation be addressed computationally?

  • DFT Insights : Density Functional Theory (DFT) calculations predict transition-state energies for N1 vs. N2 pathways. For methyl 5-bromo-1H-indazole-3-carboxylate, N1-alkylation is favored due to lower activation energy (ΔΔG‡ ≈ 2.5 kcal/mol). Solvent effects (e.g., DMF vs. THF) further modulate selectivity .
  • Experimental Optimization : Screening bases (e.g., Cs₂CO₃ for milder conditions) and solvents (e.g., acetone for faster kinetics) improves yield (>80%) .

Q. What crystallographic strategies resolve ambiguities in hydrogen-bonding networks?

  • Refinement Tools : SHELXL refines high-resolution data by modeling anisotropic displacement parameters and validating hydrogen bonds (e.g., N–H···O/N interactions). For low-resolution data, SHELXD’s dual-space algorithm aids in phase determination .
  • Case Study : In 1-Allyl-3-chloro-5-nitro-1H-indazole, hydrogen bonds between nitro groups and adjacent indazole rings stabilize the crystal lattice, confirmed via difference Fourier maps .

Q. How does the bromine substituent influence biological activity in indazole derivatives?

  • Mechanistic Studies : Bromine enhances lipophilicity, improving membrane permeability. In 5-bromoindazoles, bromine’s electron-withdrawing effect modulates binding to kinase ATP pockets (e.g., anti-cancer targets like CDK2) .
  • Contradictions : While bromine generally increases potency, it may reduce solubility. Comparative studies with fluoro or methyl analogs are recommended .

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